molecular formula C9H6FNO B1322792 7-fluoroisoquinolin-1(2H)-one CAS No. 410086-27-0

7-fluoroisoquinolin-1(2H)-one

Cat. No. B1322792
M. Wt: 163.15 g/mol
InChI Key: FUOKJYPVIFOPQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-fluoroisoquinolin-1(2H)-one has been explored through various methods. One such method involves the Rh(III)-catalyzed cascade annulations to access isoindolo[2,1-b]isoquinolin-5(7H)-ones, which is a compound structurally related to 7-fluoroisoquinolin-1(2H)-one. This process uses N-(pivaloyloxy)benzamides and 2-alkynyl aldehydes, proceeding through alkyne insertion followed by the addition of the amide nitrogen onto the aldehyde. This method not only yields the desired products but also introduces an aminal functionality that can be further diversified. The utility of this synthetic approach is demonstrated by the concise, two-step synthesis of alkaloids like rosettacin and a topoisomerase I inhibitor .

Molecular Structure Analysis

The molecular structure of compounds in the isoquinolin-1(2H)-one family has been characterized using X-ray diffraction techniques. For instance, the crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]quinolin-6-one N,N-dimethylformamide solvate, has been determined. This compound crystallizes in the monoclinic space group P21/c, with specific lattice parameters and a central 1,4-dihydropyridine ring adopting a boat conformation. Intermolecular hydrogen bonds of N-H…O link the molecules into dimers, and additional hydrogen bonds connect the dimers with solvent molecules, forming a more extensive network .

Chemical Reactions Analysis

The chemical reactivity of the isoquinolin-1(2H)-one derivatives can be inferred from the strong emission properties of 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives in aqueous solutions. These derivatives exhibit significant fluorescence, which is unusual for organic fluorophores in water. The fluorescence quantum yield and intensity vary among the derivatives, influenced by factors such as the presence of alkyl or benzyl groups and intramolecular hydrogen bonding. The stability of the fluorescence intensity across a range of pH values suggests potential applications for these compounds as fluorophores in various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-fluoroisoquinolin-1(2H)-one derivatives can be partially understood through the study of their emission properties in aqueous solutions. The absorption and fluorescence spectra of these derivatives indicate that they absorb light in the range of 349–374 nm and emit light in the range of 409–483 nm. The high fluorescence quantum yield of some derivatives, such as the one with an 85.9% yield in water, highlights their potential as strong fluorophores. The stability of their fluorescence across different pH levels further underscores their robustness and potential utility in diverse applications .

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, are synthesized through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. These compounds are important in pharmaceutical and agrochemical industries due to their unique properties, and the synthetic method is highly versatile and efficient (Wu et al., 2017).

Fluorescent Chemosensors

A coumarin-based chemodosimeter for Cu(2+) in water was designed, utilizing the hydrolysis of 7-hydroxycoumarin to achieve fluorescence enhancement. This probe is selective for Cu(2+) and has potential applications in various environmental and biological contexts (Zhou et al., 2011).

Antimycobacterial Agents

Novel 1,4-dihydro-6-fluoro-7-substituted quinoline-3-carboxylic acids were synthesized and evaluated for their antimycobacterial properties. These compounds showed promising activity against Mycobacterium tuberculosis, indicating potential as therapeutic agents (Senthilkumar et al., 2009).

Strong Emission Properties in Aqueous Solution

7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives were found to emit strong fluorescence in aqueous solution. These compounds, with their unique spectral properties, could be valuable in applications requiring aqueous fluorescence, such as biological imaging (Chang et al., 2019).

Fluorescent Probes for Polymer Characterization

7-dialkylamino-1-methylquinolinium salts, synthesized using 7-fluoro-1-methylquinolinium iodide, demonstrated high fluorescence quantum yields and stability. Their characteristics make them excellent probes for polymer characterization and other applications requiring stable, high-performance fluorescent materials (van den Berg et al., 2006).

Triple Proton Transfer and Stabilization in Polymeric Matrix

7-hydroxyquinoline, when dissolved in a polymeric matrix, exhibited dual fluorescence due to an excited-state triple proton transfer. This property could be harnessed in materials science and photophysics for specific applications requiring dual fluorescence characteristics [(Douhal et al., 1994)](https://consensus.app/papers/roomtemperature-proton-transfer-7hydroxyquinoline-douhal/661dc236428857189b32493f4fa63811/?utm_source=chatgpt).

Photophysical and Electrochemical Studies

A series of 2,3-dihydroquinazolin-4(1H)-ones were studied for their optical and electrochemical properties. The quantum yield and solvent effects were investigated, providing insights into their potential use in various applications, including as novel fluorophores and in anticancer activity studies (Kamble et al., 2017).

Novel Antibacterial Agents

Designing novel N-1 substituents in naphthyridones and quinolones resulted in compounds with potent antibacterial activities. One such compound showed significantly higher potency than established antibiotics against various bacterial strains, demonstrating the potential of fluoroquinolone derivatives in combating bacterial infections (Kuramoto et al., 2003).

Dual Mode Turn-On Red Fluorescent Chemosensor

A novel chemosensor, 9,10-Diphenyl-7H-benzo[d,e]imidazo[2,1-a]isoquinolin-7-one, was developed for copper ions detection. This chemosensor exhibits rapid colorimetric and fluorimetric response, proving useful for live cell imaging and detection of Cu(II) in physiological conditions (Sivaraman et al., 2013).

HIV Type 1 Integrase Inhibitors

2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs) were investigated for their ability to inhibit HIV-1 integrase. Substitution at position 7 with electron-withdrawing groups improved antiviral activity, indicating the potential of these compounds in the development of new treatments for HIV (Suchaud et al., 2014).

Fluorescent Sensors for Magnesium in Living Cells

Derivatives of 8-hydroxyquinoline were used as fluorescent sensors for magnesium, a crucial yet challenging ion to detect. These compounds exhibited high affinity and selectivity for Mg(2+), offering a novel approach for assessing magnesium in cellular and biological systems (Farruggia et al., 2006).

Vasodilative Agents

2-Benzylisoquinolin-1(2H)-ones were identified as potent vasodilative agents. These compounds showed significant effects in reducing blood pressure in animal models, suggesting their potential as new therapeutic agents for hypertension (Kang et al., 2015)

Safety And Hazards

The safety information for 7-fluoroisoquinolin-1(2H)-one includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

7-fluoro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOKJYPVIFOPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623857
Record name 7-Fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoroisoquinolin-1(2H)-one

CAS RN

410086-27-0
Record name 7-Fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-1,2-dihydroisoquinolin-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Jothi Murugan, M Jeganmohan - The Journal of Organic …, 2023 - ACS Publications
An efficient and straightforward strategy for the synthesis of isoquinolones through [4 + 2]-annulation of N-chlorobenzamides with vinyl acetate in the presence of CoCp*(III) catalyst in a …
Number of citations: 5 pubs.acs.org
JC Swartzel - 2021 - search.proquest.com
Technologies that hijack cellular pathways using bifunctional small molecules have recently risen to the forefront of the drug discovery world. The first targeted protein degradation (TPD…
Number of citations: 2 search.proquest.com
S Jaime-Figueroa, MJ Bond, JI Vergara… - The Journal of …, 2021 - ACS Publications
A novel, facile, and expeditious two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones from a Suzuki cross-coupling between 2-halobenzonitriles and commercially available …
Number of citations: 3 pubs.acs.org

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